molecular formula C9H14O2 B8210761 Cyclooct-4-ene-1-carboxylic acid

Cyclooct-4-ene-1-carboxylic acid

Cat. No.: B8210761
M. Wt: 154.21 g/mol
InChI Key: KXJSFMMHUAFBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-4-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various cycloalkene derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooct-4-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclooctene with ozone or hydrogen peroxide, followed by reduction with sodium borohydride . Another method includes the reaction of cyclooctene with carbon dioxide in the presence of a catalyst .

Industrial Production Methods

In industrial settings, cyclooct-4-ene carboxylic acid is typically produced through large-scale ozonolysis of cyclooctene, followed by catalytic hydrogenation. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclooct-4-ene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooct-4-ene carboxylic acid involves its interaction with specific molecular targets and pathways.

Properties

IUPAC Name

cyclooct-4-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJSFMMHUAFBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask was charged with t-butyl cyclooct-4-ene carboxylate (1.0 g, 4.8 mmol) and trifluoroacetic acid (2 mL) and stirred at room temperature for two days. A 4:1 ethanol:water mixture (10 mL) was then added and the pH of the resulting mixture was adjusted to ˜4.0 with aqueous saturated NaHCO3. The mixture was then extracted with 4×25 mL portions of ethyl ether and the ether phases were combined and concentrated. The liquid was then purified by flash chromatography on silica (3:7 ethyl acetate:hexanes mobile phase) to afford cyclooct-4-ene carboxylic acid (0.051 g, 69%). The material was crudely dried immediately before polymerization by dissolving the material in benzene and carrying out azeotropic distillation using a rotary evaporator (three cycles). IR (film on NaCl): 3017, 2932, 2859, 1736 (C═O), 1467, 1449, 1392, 1334, 1165, 747, 714 cm−1 (O—H stretch not assigned due to weakness). 1H NMR (300 MHz, CDCl3): δ 11.6 (br, 1H), 5.6–5.8 (m, 2H), 2.30–2.54, (m, 2H), 2.02–2.24 (m, 4H), 1.84–1.96 (m, 1H), 1.50–1.82 (m, 3H), 1.32–1.48 (m, 1H). 13C NMR (75 MHz, CDCl3): δ 184.34, 130.45, 129.34, 43.10, 31.28, 29.10, 27.65, 25.75, 23.92 ppm. HRMS-FAB for C8H14O2: Theoretical: 126.1045; Found: 126.1048.
Name
t-butyl cyclooct-4-ene carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

After 2 hours reaction, the autoclave was allowed to cool and was vented. A portion of the autoclave contents, containing 40 parts by weight of ethyl cyclo-oct-4-ene-1-carboxylate, was mixed with water (100 parts by volume) and sodium hydroxide (21 parts by weight). The mixture was heated under reflux for 2 hours, when metallic palladium precipitated out. This was removed by filtration, and the filtrate was poured into water (350 parts by volume) and acidified with excess concentrated hydrochloric acid to give cyclo-oct-4-ene-1-carboxylic acid as a yellow oil, which was extracted with diethyl ether (3 × 200 parts by volume). The ethereal solution was dried over sodium sulphate and the ether was evaporated off to give 32.5 parts by weight of the cyclo-octene acid. This acid was mixed with water (400 parts by volume) and sodium hydroxide (20 parts by weight) and heated in an autoclave at 320°C for 1.5 hours. The autoclave was cooled and the contents filtered, after addition of a small amount of charcoal, in order to remove inorganic materials. The filtrate was acidified with concentrated hydrochloric acid and allowed to stand overnight, to give an aqueous suspension of azelaic acid. The azelaic acid was recovered by filtration and the aqueous mother liquor was extracted with diethyl ether. The ethereal solution was dried over sodium sulphate and the ether was evaporated off. The solid residue was combined with the azelaic acid recovered by filtration, and the product was dried in a vacuum oven to give 38.6 parts by weight of crude azelaic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclooct-4-ene-1-carboxylic acid
Reactant of Route 2
Cyclooct-4-ene-1-carboxylic acid
Reactant of Route 3
Cyclooct-4-ene-1-carboxylic acid
Reactant of Route 4
Cyclooct-4-ene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Cyclooct-4-ene-1-carboxylic acid
Reactant of Route 6
Cyclooct-4-ene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.